4-(3,4-Dichlorophenyl)benzoic acid
Overview
Description
4-(3,4-Dichlorophenyl)benzoic acid, also known as 3’,4’-dichlorobiphenyl-4-carboxylic acid, is a chemical compound with the molecular formula C13H8Cl2O2 and a molecular weight of 267.11 g/mol . This compound has been extensively studied in the fields of organic chemistry and biochemistry due to its diverse applications and properties .
Scientific Research Applications
4-(3,4-Dichlorophenyl)benzoic acid has a wide range of scientific research applications:
Safety and Hazards
Mechanism of Action
Additionally, compounds with a biphenyl structure, like “3’,4’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid”, can participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one of which is an organoboron compound, in the presence of a palladium catalyst .
Biochemical Analysis
Biochemical Properties
4-(3,4-Dichlorophenyl)benzoic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it exhibits inhibitory effects on other enzymes such as cytochrome P450 and lipoxygenase . These interactions suggest that this compound can modulate various biochemical pathways, potentially impacting inflammation and other physiological processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of COX-2 can lead to reduced production of pro-inflammatory mediators, thereby affecting inflammatory responses at the cellular level . Furthermore, its interaction with cytochrome P450 enzymes can alter the metabolism of various substrates, impacting cellular metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of COX-2 involves binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . Similarly, its interaction with cytochrome P450 enzymes involves binding to the heme group, inhibiting the enzyme’s catalytic activity. These molecular interactions underscore the compound’s ability to modulate enzyme activity and influence biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to the formation of metabolites with different biological activities . Long-term exposure to the compound in in vitro or in vivo studies can result in sustained inhibition of target enzymes and prolonged modulation of biochemical pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as anti-inflammatory activity without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues due to the inhibition of cytochrome P450 enzymes . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s inhibition of cytochrome P450 enzymes can affect the metabolic flux of other substrates, leading to altered levels of metabolites . Additionally, its interaction with lipoxygenase can impact the metabolism of fatty acids, further influencing cellular metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s overall biological effects and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, affecting its interactions with biomolecules and its overall biological activity . These localization patterns are essential for understanding the compound’s mechanism of action and its potential effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3,4-Dichlorophenyl)benzoic acid can be synthesized through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration . The use of efficient and environmentally benign reagents is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
Oxidation: Produces quinones or other oxidized derivatives.
Reduction: Produces alcohols or other reduced forms.
Substitution: Produces various substituted aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenylboronic acid: Used in similar synthetic applications, particularly in Suzuki coupling reactions.
4,4’-Bis(dichloroiodo)biphenyl: Used as a high-valent iodine reagent for halogenation reactions.
3-(Dichloroiodo)benzoic acid: Another halogenated benzoic acid derivative with similar reactivity.
Uniqueness
4-(3,4-Dichlorophenyl)benzoic acid is unique due to its dual inhibitory effects on multiple enzymes, including COX-2, cytochrome P450, and lipoxygenase . This broad spectrum of activity makes it a valuable compound for research in various fields, including medicinal chemistry and biochemistry .
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYOOVLWXDVFAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374198 | |
Record name | 4-(3,4-Dichlorophenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7111-64-0 | |
Record name | 4-(3,4-Dichlorophenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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